Azide-PEG1-Val-Cit-PABC-OH

Antibody-drug conjugates Click chemistry Bioconjugation stability

Azide-PEG1-Val-Cit-PABC-OH (CAS 2055041-40-0, MW 520.58 Da, LogP 0.5) is a single-unit PEG, cathepsin B–cleavable antibody-drug conjugate (ADC) linker intermediate comprising an azide click-chemistry handle, a valine-citrulline (Val-Cit) dipeptide protease substrate, and a self-immolative para-aminobenzyl alcohol (PABC) payload-release spacer. The Val-Cit-PABC motif is cleaved by lysosomal cathepsin B at the amide bond between citrulline (P1) and PABC, enabling traceless drug release inside target cells.

Molecular Formula C23H36N8O6
Molecular Weight 520.6 g/mol
Cat. No. B15606624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzide-PEG1-Val-Cit-PABC-OH
Molecular FormulaC23H36N8O6
Molecular Weight520.6 g/mol
Structural Identifiers
InChIInChI=1S/C23H36N8O6/c1-15(2)20(30-19(33)9-12-37-13-11-27-31-25)22(35)29-18(4-3-10-26-23(24)36)21(34)28-17-7-5-16(14-32)6-8-17/h5-8,15,18,20,32H,3-4,9-14H2,1-2H3,(H,28,34)(H,29,35)(H,30,33)(H3,24,26,36)/t18-,20+/m0/s1
InChIKeyBDMOXMNQSIHXBI-AZUAARDMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Azide-PEG1-Val-Cit-PABC-OH: Key Physicochemical and Functional Baseline for ADC Linker Procurement


Azide-PEG1-Val-Cit-PABC-OH (CAS 2055041-40-0, MW 520.58 Da, LogP 0.5) is a single-unit PEG, cathepsin B–cleavable antibody-drug conjugate (ADC) linker intermediate comprising an azide click-chemistry handle, a valine-citrulline (Val-Cit) dipeptide protease substrate, and a self-immolative para-aminobenzyl alcohol (PABC) payload-release spacer [1]. The Val-Cit-PABC motif is cleaved by lysosomal cathepsin B at the amide bond between citrulline (P1) and PABC, enabling traceless drug release inside target cells [2]. The PEG1 spacer confers moderate hydrophilicity (LogP 0.5) relative to non-PEGylated Val-Cit linkers, and the terminal azide supports copper-catalyzed (CuAAC) or strain-promoted (SPAAC) bioorthogonal conjugation chemistry .

Why Azide-PEG1-Val-Cit-PABC-OH Cannot Be Replaced by a Generic Val-Cit-PABC Linker


Generic in-class substitution fails because three orthogonal functional modules—bioorthogonal conjugation chemistry, hydrophilicity-controlled aggregation resistance, and enzyme-cleavage specificity—co-depend on exact structural features. The azide moiety permits CuAAC/SPAAC click chemistry that generates metabolically stable 1,2,3-triazole linkages, whereas the widely used maleimide-thiol conjugation is prone to retro-Michael elimination causing premature payload loss and off-target toxicity [1]. The PEG1 spacer is not merely a solubilizing appendage; its length directly modulates hydrophobicity-driven ADC aggregation, with linear non-PEGylated Val-Cit-PABC conjugates exhibiting 100% aggregation by size-exclusion chromatography (SEC) [2]. Furthermore, the Val-Cit dipeptide is cleaved by cathepsin B at twice the rate of the Val-Ala alternative in isolated enzyme assays, and its susceptibility to carboxylesterase Ces1C in rodent plasma necessitates careful linker-length optimization for preclinical evaluation [3]. Simple interchange of any one module alters at least one performance-critical parameter.

Quantitative Differentiation Evidence: Azide-PEG1-Val-Cit-PABC-OH vs. Closest Analogs


Conjugation Stability: Azide Click Chemistry vs. Maleimide-Thiol Retro-Michael Instability

Azide-PEG1-Val-Cit-PABC-OH enables CuAAC or SPAAC (with DBCO/BCN partners) to form 1,2,3-triazole linkages that are metabolically inert . In contrast, maleimide-thiol conjugates—the industry's default conjugation chemistry—undergo retro-Michael addition in plasma, leading to thiosuccinimide ring elimination and premature drug-linker loss [1]. This elimination reaction has been documented as a primary source of compromised ADC efficacy and off-target toxicity [1]. Quantitative assessment of the degree of payload loss attributable to retro-Michael elimination is context-dependent and should be evaluated on a conjugate-by-conjugate basis, but the mechanistic advantage of triazole stability is a recognized class-level differentiator.

Antibody-drug conjugates Click chemistry Bioconjugation stability

Hydrophobicity-Driven Aggregation: PEG1 Linker Significantly Reduces Aggregation Relative to Linear Non-PEG Val-Cit-PABC

The PEG1 spacer in Azide-PEG1-Val-Cit-PABC-OH (LogP = 0.5 ) dramatically reduces linker-payload hydrophobicity compared to the classical non-PEGylated maleimidocaproyl Val-Cit-PABC construct (MC-VC-PAB-pyrene, ClogP = 4.31 [1]). Conjugation of MC-VC-PAB-pyrene to trastuzumab yielded an ADC with 100% aggregation by SEC, whereas the hydrophilically optimized Exo-EVC analog showed only 0.4% aggregation [1]. Although Azide-PEG1-Val-Cit-PABC-OH was not directly tested in that study, the class-level trend is clear: PEG spacer incorporation reduces ClogP and aggregation propensity. Increasing PEG chain length from PEG1 to PEG12 further decreases hydrophobicity, but the ultrashort PEG1 represents the minimal hydrophobic-quenching unit sufficient to suppress aggregation when payload hydrophobicity is moderate [2].

ADC aggregation Hydrophobic interaction chromatography Drug-to-antibody ratio

Plasma Stability Risk Profile: Val-Cit-PABC Payload Release in Mouse Plasma and the Steric Role of PEG Spacer Length

The Val-Cit-PABC motif is cleaved by carboxylesterase 1C (Ces1C) in mouse plasma, causing premature payload release that confounds preclinical efficacy and toxicity evaluation [1]. In a comparative study, a linear-VC ADC released 36% of its payload after incubation in mouse plasma, whereas the sterically shielded Exo-EVC variant released just 3.5% [2]. The PEG1 spacer in Azide-PEG1-Val-Cit-PABC-OH provides intermediate steric protection: it is sufficiently short to preserve efficient cathepsin B access yet long enough to partially shield the Val-Cit bond from extracellular esterases when conjugated. Longer PEG spacers (e.g., PEG3, PEG12) provide greater steric shielding but may increase linker exposure to other proteases; this trade-off must be evaluated empirically for each antibody-payload pair [3]. Quantitative plasma stability data specific to Azide-PEG1-Val-Cit-PABC-OH conjugates are not yet published, necessitating in-house stability assessment in the target preclinical species before lead selection.

ADC plasma stability Carboxylesterase Ces1C Preclinical toxicology

Cathepsin B Cleavage Efficiency: Val-Cit vs. Val-Ala Dipeptide Kinetics

In an isolated cathepsin B cleavage assay, the Val-Cit dipeptide—the core of Azide-PEG1-Val-Cit-PABC-OH—is cleaved at twice the rate of the Val-Ala dipeptide [1]. Faster enzymatic processing inside the lysosome correlates with more rapid and quantitative payload release, which is desirable for potent cytotoxins requiring rapid intracellular accumulation above the cytotoxic threshold. However, the Val-Ala dipeptide exhibits lower intrinsic hydrophobicity than Val-Cit, which can reduce aggregation risk for highly hydrophobic payloads [1]. This trade-off between cleavage rate and hydrophobicity must be weighed against the specific payload and target biology. The cathepsin B specificity of Val-Cit is further underscored by the finding that non-peptidomimetic replacements (e.g., fluoroolefin, triazole) dramatically reduce cathepsin B cleavage activity, confirming the essential role of the Val-Cit hydrogen-bonding network [2].

Cathepsin B substrate specificity Enzymatic cleavage kinetics Dipeptide linker design

Terminal Functional Handle: Hydroxyl (–OH) Enables Versatile Downstream Activation Relative to Pre-activated PNP Carbonate

Azide-PEG1-Val-Cit-PABC-OH (purity ≥98%, LogP 0.5 ) terminates in a primary hydroxyl group on the PABC moiety, enabling chemists to selectively convert it to a para-nitrophenyl (PNP) carbonate, succinimidyl carbonate, or direct carbamate for payload attachment. This contrasts with Azide-PEG1-Val-Cit-PABC-PNP, which is pre-activated for immediate amine-reactive conjugation but has a shorter practical shelf-life due to the moisture sensitivity of the PNP carbonate ester . The –OH form provides longer storage stability at -20°C under desiccated conditions (stable for months to years) and allows batch-to-batch activation flexibility, whereas the PNP variant requires more stringent storage (recommended -5°C, protected from moisture) and may undergo gradual hydrolysis upon repeated thaw cycles . No differential cathepsin B cleavage efficiency or aggregation profile has been reported between the –OH and –PNP forms once incorporated into the same linker-payload conjugate; the differentiation is strictly in handling, storage, and synthetic versatility.

Linker functionalization Payload attachment chemistry ADC intermediate processing

Targeted Application Scenarios for Azide-PEG1-Val-Cit-PABC-OH Based on Quantitative Differentiation Evidence


Copper-Free SPAAC Conjugation to DBCO-Modified Antibodies for Stable ADC Construction

Applicable when the antibody has been pre-functionalized with DBCO or BCN groups via NHS ester or maleimide pre-conjugation. The azide handle on Azide-PEG1-Val-Cit-PABC-OH undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) without copper catalyst, forming a metabolically stable triazole linkage . This approach avoids the retro-Michael elimination instability associated with maleimide-thiol conjugation, which has been documented to cause progressive payload loss and off-target toxicity [1]. The PEG1 spacer provides sufficient hydrophilicity (LogP 0.5) to reduce aggregation risk compared to non-PEGylated Val-Cit linkers, which have demonstrated 100% aggregation for hydrophobic payloads [2].

Site-Specific ADC Engineering Requiring Minimal Linker Footprint to Preserve Antibody Binding

When conjugating to engineered cysteine residues or unnatural amino acids positioned near the antigen-binding paratope, the compact PEG1 spacer (1 ethylene oxide unit, linker MW contribution ~44 Da) minimizes steric interference with antibody-antigen recognition, in contrast to longer PEG3 or PEG12 spacers, which may extend the payload further from the conjugation site . The Val-Cit dipeptide is cleaved by lysosomal cathepsin B at twice the rate of Val-Ala [1], favoring rapid intracellular payload release for highly potent cytotoxics (e.g., auristatins, maytansinoids) where fast kinetics above the cytotoxic threshold are critical.

Preclinical ADC Candidate Optimization Across Mouse and Human Plasma Stability Assays

Val-Cit-PABC linkers are susceptible to carboxylesterase Ces1C cleavage in mouse plasma, with linear VC ADCs releasing 36% of their payload in vitro . Azide-PEG1-Val-Cit-PABC-OH provides a modular scaffold where the PEG1 spacer offers intermediate steric protection against esterases while preserving cathepsin B accessibility [1]. In lead optimization, the –OH terminal group enables sequential screening of different payload activation strategies (PNP carbonate, NHS carbonate, direct carbamate) to identify the linker-payload pair with the best combined plasma stability and lysosomal release profile, without the need to re-synthesize the entire linker from the azide-PEG-Val-Cit-PABC core [2].

Dual-Functional Probe Synthesis for ADC Pharmacokinetic and Biodistribution Studies

The orthogonal azide (–N₃) and PABC-hydroxyl (–OH) functionalities permit sequential, chemoselective attachment of a cytotoxic payload (via activated –OH) and a fluorescent or radiolabeled reporter (via azide–alkyne click chemistry with alkyne-modified dyes or chelators) . This dual-labeling capability enables direct correlation of ADC tissue distribution with payload release kinetics in vivo, leveraging the cathepsin B–specific Val-Cit cleavage that releases the payload tracelessly via PABC 1,6-elimination [1]. The PEG1 spacer minimizes the impact of the linker on the biodistribution profile relative to bulkier PEG constructs.

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